6-(2-(トリフルオロメチル)フェニル)ニコチン酸

概要

説明

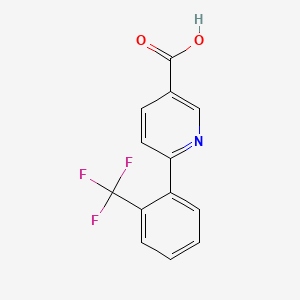

6-(2-(Trifluoromethyl)phenyl)nicotinic acid is a fluorinated derivative of nicotinic acid. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety.

科学的研究の応用

6-(2-(Trifluoromethyl)phenyl)nicotinic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals

作用機序

Target of Action

The primary target of 6-(2-(Trifluoromethyl)phenyl)nicotinic acid is the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it a promising drug target .

Mode of Action

6-(2-(Trifluoromethyl)phenyl)nicotinic acid interacts with its target in an allosteric manner, inhibiting both functions of the HIV-1 RT . It blocks the polymerase function, even in the presence of mutations carried by circulating variants resistant to non-nucleoside inhibitors . Additionally, it interacts with conserved regions within the RNase H domain, inhibiting the RNase H function .

Biochemical Pathways

The compound affects the biochemical pathways involved in the replication of the HIV-1 virus. By inhibiting the RNase H function, it prevents the enzyme from interacting with and cleaving the RNA strand of an RNA/DNA heteroduplex . This disruption in the pathway hinders the replication of the virus.

Pharmacokinetics

The compound’s ability to inhibit viral replication in cell-based assays suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 replication. Among the tested compounds developed on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold, several inhibited viral replication in cell-based assays . The most promising compound, 21, inhibited RNase H function with an IC50 of 14 µM and HIV-1 replication in cell-based assays with a selectivity index greater than 10 .

Action Environment

The compound’s effectiveness in cell-based assays suggests that it may be stable and effective in a biological environment .

生化学分析

Biochemical Properties

6-(2-(Trifluoromethyl)phenyl)nicotinic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with specific enzymes involved in metabolic pathways, influencing their activity and function. For instance, it has been observed to interact with enzymes such as cyclooxygenases, which are involved in the synthesis of prostaglandins . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby modulating biochemical pathways and cellular processes.

Cellular Effects

The effects of 6-(2-(Trifluoromethyl)phenyl)nicotinic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and immune responses . Additionally, 6-(2-(Trifluoromethyl)phenyl)nicotinic acid can alter cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 6-(2-(Trifluoromethyl)phenyl)nicotinic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to specific sites on enzymes and proteins, altering their conformation and activity. For instance, it has been found to inhibit the activity of cyclooxygenases by binding to their active sites, thereby preventing the synthesis of prostaglandins . This inhibition leads to a reduction in inflammation and pain, highlighting its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(2-(Trifluoromethyl)phenyl)nicotinic acid change over time, influenced by factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Its degradation products can also exhibit biological activity, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to 6-(2-(Trifluoromethyl)phenyl)nicotinic acid can result in sustained modulation of cellular processes, including gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-(2-(Trifluoromethyl)phenyl)nicotinic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

6-(2-(Trifluoromethyl)phenyl)nicotinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in the synthesis and degradation of fatty acids, amino acids, and nucleotides . By modulating these metabolic pathways, 6-(2-(Trifluoromethyl)phenyl)nicotinic acid can alter cellular metabolism and energy production, impacting overall cellular function.

Transport and Distribution

The transport and distribution of 6-(2-(Trifluoromethyl)phenyl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, binding proteins within the cytoplasm and organelles can influence its localization and accumulation, affecting its biochemical activity and function.

Subcellular Localization

The subcellular localization of 6-(2-(Trifluoromethyl)phenyl)nicotinic acid is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 6-(2-(Trifluoromethyl)phenyl)nicotinic acid is essential for elucidating its mechanism of action and potential therapeutic applications.

準備方法

化学反応の分析

6-(2-(Trifluoromethyl)phenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, often using reagents like halogens or nitro compounds under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

類似化合物との比較

6-(2-(Trifluoromethyl)phenyl)nicotinic acid can be compared with other fluorinated nicotinic acid derivatives, such as:

6-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but with different substitution patterns on the pyridine ring.

2-Methyl-6-(trifluoromethyl)nicotinic acid:

The uniqueness of 6-(2-(Trifluoromethyl)phenyl)nicotinic acid lies in its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties.

生物活性

6-(2-(Trifluoromethyl)phenyl)nicotinic acid, a derivative of nicotinic acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article provides a comprehensive overview of the biological activity of 6-(2-(trifluoromethyl)phenyl)nicotinic acid, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 6-(2-(trifluoromethyl)phenyl)nicotinic acid is . The trifluoromethyl group (-CF₃) is notable for its electron-withdrawing effects, which can influence the compound's interaction with biological targets.

Synthesis

The synthesis of 6-(2-(trifluoromethyl)phenyl)nicotinic acid typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available nicotinic acid.

- Substitution Reaction : The introduction of the trifluoromethyl group is usually achieved through electrophilic aromatic substitution using trifluoromethylating agents.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Recent studies have indicated that nicotinic acid derivatives exhibit antimicrobial activity. For instance, research has shown that compounds similar to 6-(2-(trifluoromethyl)phenyl)nicotinic acid possess significant antibacterial properties against various strains of bacteria. A study highlighted that these compounds can disrupt bacterial cell wall synthesis, leading to cell death .

Anticancer Activity

The anticancer potential of 6-(2-(trifluoromethyl)phenyl)nicotinic acid has been explored through various in vitro assays. For example, one study evaluated the cytotoxic effects against multiple human cancer cell lines and found that this compound exhibited selective inhibitory effects on cancer cell proliferation. The mechanism was attributed to apoptosis induction and inhibition of specific signaling pathways involved in tumor growth .

The biological activity of 6-(2-(trifluoromethyl)phenyl)nicotinic acid can be attributed to its interaction with specific molecular targets:

- VEGFR-2 Inhibition : Similar compounds have demonstrated the ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis and tumor progression. The inhibition leads to reduced tumor vascularization and growth .

- Antioxidant Activity : Some derivatives have also shown antioxidant properties by scavenging free radicals, which can contribute to their overall protective effects against oxidative stress in cells .

Case Studies

特性

IUPAC Name |

6-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)11-6-5-8(7-17-11)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXBVLYLUPBKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647041 | |

| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726136-58-9 | |

| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。